2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane
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Overview
Description
2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tricyclic framework, which includes an oxa and diaza bridge, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and urea or thiourea under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents, with catalysts such as sodium bisulfate to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another heterocyclic compound with a tricyclic structure.
8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: A compound with similar oxa and diaza bridges.
Uniqueness
2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4100~2,4~]heptane stands out due to its specific arrangement of phenyl groups and the unique tricyclic framework, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,5,7-triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C22H18N2O/c1-4-10-16(11-5-1)19-20-22(18-14-8-3-9-15-18)24(25-22)21(23(19)20)17-12-6-2-7-13-17/h1-15,19-21H |
InChI Key |
JEKWBADSIIAEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3N2C(N4C3(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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